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Compound of Interest

Compound Name: Ethyl chlorogenate

cat. No.: B13419431

An In-depth Technical Guide to Ethyl Chlorogenate for Researchers and Drug Development
Professionals

Introduction

Ethyl chlorogenate, a derivative of chlorogenic acid, is a naturally occurring phenylpropanoid
found in various plant species. As a member of the caffeoylquinic acid family, it has garnered
interest within the scientific community for its potential biological activities, which are analogous
to its parent compound, chlorogenic acid. This technical guide provides a comprehensive
overview of ethyl chlorogenate, including its chemical and physical properties, synthesis,
spectroscopic data, and known biological activities, with a focus on presenting quantitative data
and detailed experimental methodologies.

Chemical and Physical Properties

Ethyl chlorogenate is the ethyl ester of chlorogenic acid. Its fundamental properties are
summarized in the table below.
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Property Value Source
ethyl (1S,3R,4R,5R)-3-[[(E)-3-
(3,4-dihydroxyphenyl)prop-2-
IUPAC Name enoylloxy]-1,4,5- PubChem
trihydroxycyclohexane-1-
carboxylate
Chlorogenic acid ethyl ester, 3-
Synonyms O-Caffeoylquinic acid ethyl Biopurify[1]
ester
CAS Number 425408-42-0 Biopurify[1]
Molecular Formula C18H2209 PubChem[2]
Molecular Weight 382.36 g/mol Biopurify[1]
Appearance Powder ChemFaces|3]
Purity >98% ChemFaces[4]
- Soluble in DMSO, Pyridine,
Solubility ChemFaces[3][4]
Methanol, Ethanol
Store at 2-8°C in a well-closed
container, protected from air
Storage and light. For long-term GlpBio, Biopurify[1][5]

storage, refrigeration or

freezing is recommended.

Synthesis of Ethyl Chlorogenate

Ethyl chlorogenate can be synthesized via the esterification of chlorogenic acid with ethanol.

A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Esterification of Chlorogenic

Acid

Materials:
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e Chlorogenic acid (CGA)

» Ethanol (absolute)

 Sulfonic acid resin (catalyst)

o Ethyl acetate

e n-hexane

e Methanol

e Argon gas

e Schlenk tube

e Magnetic stirrer

» Oil bath

 Rotary evaporator

e Bilchner funnel

e Thin-layer chromatography (TLC) plate

Procedure:

e In a Schlenk tube, add chlorogenic acid (e.g., 1.063 g, 3 mmol), the sulfonic acid resin
catalyst (40% w/w with respect to CGA), and a sufficient amount of ethanol under an argon
atmosphere.

 Briefly stir the mixture magnetically.

e Immerse the reactor in an oil bath pre-warmed to 75°C.

e Stir the mixture at 750 rpm for 6 hours.

e Monitor the reaction progress by TLC.
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» After completion, cool the reaction mixture to room temperature.

» Dilute the mixture with warm ethyl acetate and filter under vacuum using a Bichner funnel to
remove the catalyst and any unreacted chlorogenic acid.

« Concentrate the filtrate using a rotary evaporator at 40°C.
o Recrystallize the resulting solid from ethyl acetate to yield ethyl chlorogenate as a powder.

This protocol is adapted from a general method for the synthesis of acyl chlorogenates.

Spectroscopic Data

The structural elucidation of ethyl chlorogenate is confirmed through various spectroscopic
techniques.

Mass Spectrometry

o Electrospray lonization Mass Spectrometry (ESI-MS):

o Positive-ion mode (m/z): 446.15 [M + CHsCN + Na*], 487.20 [M + 2CHsCN + Nat*], 787.35
[2M + Na*][6]

o Negative-ion mode (m/z): 381.15 [M — H*], 763.45 [2M — H*][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for ethyl chlorogenate is limited in the readily available literature. The
following represents typical chemical shifts for related structures and should be used as a
reference.

e H NMR (400.13 MHz, CDsOD): The spectrum would be expected to show signals
corresponding to the ethyl group (a triplet and a quartet), protons of the quinic acid moiety,
and protons of the caffeoyl group, including the characteristic doublets of the trans-vinylic
protons and the aromatic protons of the 3,4-dihydroxyphenyl ring.[6]

e 13C NMR: The spectrum would display signals for the carbonyl carbons of the ester and
carboxyl groups, carbons of the quinic acid and caffeoyl moieties, and the ethyl group
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carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A definitive FT-IR spectrum for ethyl chlorogenate is not widely published. However,
characteristic absorption bands would be expected for the following functional groups:

O-H stretching: Broad band around 3400 cm—1

C-H stretching (aromatic and aliphatic): Around 3000-2850 cm~1

C=0 stretching (ester): Around 1735-1750 cm~1

C=C stretching (aromatic and vinylic): Around 1600-1450 cm~1

C-O stretching: Around 1250-1000 cm~?

UV-Vis Spectroscopy

The UV-Vis spectrum of ethyl chlorogenate is expected to be similar to that of chlorogenic
acid, with absorption maxima characteristic of the caffeoyl chromophore.

e Amax: Approximately 325-330 nm.

Biological Activity and Experimental Protocols

Ethyl chlorogenate is reported to possess several biological activities, though quantitative
data is still emerging.

Xanthine Oxidase Inhibition

Ethyl chlorogenate has been identified as a xanthine oxidase (XO) inhibitor in extracts from
the fruits of Chaenomeles speciosa.[7] While a specific ICso value for the isolated ethyl
chlorogenate is not provided in the available literature, the ethyl acetate and n-butanol
fractions containing this compound showed strong XO inhibitory activity.[7]

Materials:

e Xanthine oxidase from bovine milk
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e Xanthine (substrate)

o Potassium phosphate buffer (pH 7.5)

o Test compound (ethyl chlorogenate)

e Allopurinol (positive control)

» 96-well microplate

o UV-Vis spectrophotometer

Procedure:

o Prepare solutions of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

e In a 96-well plate, add potassium phosphate buffer, the test compound solution (or control),
and xanthine oxidase solution.

e Incubate the mixture at 25°C for 15 minutes.
« Initiate the reaction by adding the xanthine substrate solution.

o Measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid
formation.

o Calculate the percentage of XO inhibition for each concentration of the test compound.

o Determine the ICso value, which is the concentration of the inhibitor required to reduce the
XO activity by 50%.

Melanin Synthesis Inhibition

Caffeoylquinic acid derivatives have been shown to inhibit melanin synthesis.[8] While specific
ICso0 values for ethyl chlorogenate are not readily available, related compounds have
demonstrated potent activity.

Materials:
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e B16F10 murine melanoma cells

e Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-
streptomycin

e 0-Melanocyte-stimulating hormone (a-MSH)

o Test compound (ethyl chlorogenate)

» Kaojic acid or arbutin (positive control)

e Phosphate-buffered saline (PBS)

e 1 N NaOH with 10% DMSO

o 96-well plate

e Microplate reader

Procedure:

e Seed B16F10 cells in a 96-well plate and incubate for 24 hours.

» Treat the cells with various concentrations of the test compound or positive control in the
presence of a-MSH for 48-72 hours.

e Wash the cells with PBS and lyse them with the NaOH/DMSO solution to solubilize the
melanin.

o Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
» Normalize the melanin content to the total protein content of each well.

o Calculate the percentage of melanin inhibition compared to the a-MSH-treated control group
and determine the 1Cso value.

Antiviral and Hepatoprotective Activities
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While ethyl chlorogenate has been mentioned in the context of antiviral and hepatoprotective
activities, the available quantitative data primarily pertains to its parent compound, chlorogenic
acid.[9] For instance, chlorogenic acid has shown inhibitory effects against various viruses,
including influenza A virus (H1N1 and H3N2), with ICso values in the micromolar range.[10]
Similarly, the hepatoprotective effects of chlorogenic acid have been demonstrated in various in
vitro and in vivo models of liver injury. Further research is needed to specifically quantify the
antiviral and hepatoprotective efficacy of ethyl chlorogenate.

Signaling Pathways

The precise signaling pathways modulated by ethyl chlorogenate are not yet fully elucidated.
However, based on studies of the structurally similar methyl chlorogenate and the parent
compound chlorogenic acid, it is plausible that ethyl chlorogenate may influence key
inflammatory and cellular stress response pathways.

Potential Involvement in NF-kB and MAPK Signaling

Studies on methyl chlorogenate have shown that it can inhibit the NF-kB signaling pathway, a
critical regulator of inflammation.[6] Chlorogenic acid has also been demonstrated to modulate
both the NF-kB and mitogen-activated protein kinase (MAPK) signaling cascades. It is
hypothesized that ethyl chlorogenate may exert anti-inflammatory effects through similar
mechanisms.
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Caption: Hypothesized inhibition of the NF-kB signaling pathway by ethyl chlorogenate.
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Caption: Hypothesized modulation of the MAPK signaling cascade by ethyl chlorogenate.
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Conclusion

Ethyl chlorogenate is a phenylpropanoid with demonstrated and potential biological activities
that warrant further investigation for applications in drug development and research. This guide
has summarized the current knowledge regarding its chemical properties, synthesis, and
bioactivities, providing detailed protocols where available. While the full extent of its
pharmacological profile is still being explored, particularly in direct comparison to chlorogenic
acid, the existing data suggests that ethyl chlorogenate is a promising molecule for future
studies. Further research should focus on obtaining specific quantitative data (e.g., ICso values)
for its various biological effects and elucidating the precise molecular mechanisms and
signaling pathways involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8622415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622415/
https://www.benchchem.com/product/b13419431#what-is-ethyl-chlorogenate
https://www.benchchem.com/product/b13419431#what-is-ethyl-chlorogenate
https://www.benchchem.com/product/b13419431#what-is-ethyl-chlorogenate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13419431?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13419431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

